[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium
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Overview
Description
[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium is a complex organic compound with a unique structure that includes a pyridine ring, a hydroxyimino group, and a trimethylazanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium typically involves multiple steps, starting with the preparation of the pyridine derivative. The hydroxyimino group is introduced through a reaction with hydroxylamine, followed by the formation of the formamido group. The final step involves the quaternization of the nitrogen atom to form the trimethylazanium moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, [3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In industry, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of [3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biomolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Properties
Molecular Formula |
C13H21N4O2+ |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
3-[[6-[(E)-hydroxyiminomethyl]pyridine-3-carbonyl]amino]propyl-trimethylazanium |
InChI |
InChI=1S/C13H20N4O2/c1-17(2,3)8-4-7-14-13(18)11-5-6-12(10-16-19)15-9-11/h5-6,9-10H,4,7-8H2,1-3H3,(H-,14,15,18,19)/p+1 |
InChI Key |
AXXFDAWSYBGKHT-UHFFFAOYSA-O |
Isomeric SMILES |
C[N+](C)(C)CCCNC(=O)C1=CN=C(C=C1)/C=N/O |
Canonical SMILES |
C[N+](C)(C)CCCNC(=O)C1=CN=C(C=C1)C=NO |
Origin of Product |
United States |
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